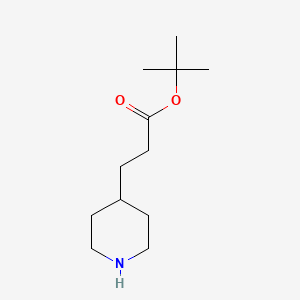

Tert-butyl 3-(piperidin-4-yl)propanoate

Description

Molecular Formula: C₁₂H₂₃NO₂ Structure: Features a piperidine ring linked to a tert-butyl ester via a three-carbon propanoate chain . Key Properties:

- Storage: Requires inert atmosphere and storage at -20°C due to sensitivity to moisture/oxidation .

- Hazards: Classified under GHS Hazard Statements H302 (harmful if swallowed) and H314 (causes severe skin burns/eye damage) .

- Applications: Primarily used as a synthetic intermediate in pharmaceuticals and organic chemistry, leveraging its Boc (tert-butoxycarbonyl)-like stability for protecting amines during reactions .

Properties

IUPAC Name |

tert-butyl 3-piperidin-4-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)5-4-10-6-8-13-9-7-10/h10,13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFYQVRZWPGXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249815-81-3 | |

| Record name | tert-butyl 3-(piperidin-4-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Key Conditions:

- Acid catalysis (e.g., sulfuric acid)

- Elevated temperature (around 60–80°C)

- Use of azeotropic solvents like toluene for water removal to drive the equilibrium

This method is supported by data from Vulcanchem, which reports the synthesis of the compound via esterification, emphasizing the importance of optimized reaction conditions for high yield (around 80%).

Alternative Synthesis via Carbamate Protection and Deprotection

Research indicates that more complex routes involve the protection of the piperidine nitrogen, followed by functionalization and subsequent deprotection. For example, in the synthesis of related derivatives, tert-butyl carbamate groups are used to protect the nitrogen during various transformations, including nucleophilic substitutions and oxidation steps. After completing the desired modifications, deprotection yields the target ester.

Typical Sequence:

- Protection of the piperidine nitrogen with tert-butoxycarbonyl (Boc) groups

- Functionalization of the side chain via nucleophilic substitution or oxidation

- Deprotection under acidic conditions to regenerate the free amine, followed by esterification

While this route is more elaborate, it offers greater control over regioselectivity and functional group compatibility, especially in complex molecule synthesis.

Synthesis from Intermediates via Nucleophilic Substitution

Some studies describe the synthesis starting from 3-(piperidin-4-yl)propanoic acid derivatives, which are activated as acid chlorides or anhydrides, then reacted with tert-butanol or its derivatives under basic or acidic conditions to form the ester. This approach allows for the formation of the ester in a single step with high efficiency.

Data Summary Table

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Direct esterification | 3-(piperidin-4-yl)propanoic acid + tert-butanol | Acid catalysis, reflux | ~80% | Most straightforward method |

| Carbamate protection/deprotection | Protected intermediates, Boc groups | Acidic deprotection, subsequent esterification | Variable | Suitable for complex derivatives |

| Activation of acid derivatives | Acid chlorides/anhydrides + tert-butanol | Basic or acidic conditions | High | Used for large-scale synthesis |

Research Findings and Considerations

- Efficiency and Purity: Esterification using acid catalysis remains the most efficient and scalable method, with yields often exceeding 75% under optimized conditions.

- Reaction Optimization: Removal of water during esterification (via azeotropic distillation or molecular sieves) significantly improves yields.

- Safety and Handling: Acid catalysts and reagents like DCC require careful handling due to their corrosive nature and potential side reactions.

- Application in Synthesis: The ester serves as a key intermediate in the synthesis of pharmacologically active compounds, with modifications to the ester group influencing biological activity.

Chemical Reactions Analysis

Ester Hydrolysis and Deprotection

The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield 3-(piperidin-4-yl)propanoic acid, a critical step for further functionalization.

Key Reaction Conditions :

-

Reagent : 10% trifluoroacetic acid (TFA) in dichloromethane (CHCl)

-

Product : 3-(Piperidin-4-yl)propanoic acid

This reaction is pivotal in drug synthesis, enabling the conversion of the ester into a carboxylic acid for subsequent coupling reactions.

Amide Bond Formation via Coupling Reactions

The hydrolyzed carboxylic acid participates in amide bond formation with primary or secondary amines, facilitated by coupling agents:

| Reagent System | Base | Solvent | Application Example | Source |

|---|---|---|---|---|

| HOBt/HBTU | DIPEA | DMF | Conjugation with benzodiazol-2-one | |

| DCC/DMAP | Triethylamine | THF | Synthesis of peptide derivatives |

Mechanistic Insight :

The activation of the carboxylic acid via HOBt/HBTU forms an active ester intermediate, which reacts with amines to generate stable amides .

Alkylation and Acylation of the Piperidine Moiety

The secondary amine in the piperidine ring undergoes alkylation or acylation to introduce substituents:

Notable Example :

Acylation with 2-chlorophenylacetamide via HBTU activation produced derivatives showing 35% inhibition of pyroptotic cell death .

Comparative Reactivity with Structural Analogs

The reactivity of tert-butyl 3-(piperidin-4-yl)propanoate differs from analogs due to its piperidine ring and ester flexibility:

| Compound | Key Structural Difference | Reactivity Profile |

|---|---|---|

| Tert-butyl 3-(morpholin-4-yl)propanoate | Morpholine ring (oxygen atom) | Enhanced solubility, reduced basicity |

| Tert-butyl 3-(pyrrolidin-1-yl)propanoate | 5-membered pyrrolidine ring | Faster alkylation kinetics |

Piperidine derivatives exhibit superior biological activity in inflammation modulation compared to morpholine or pyrrolidine analogs .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(piperidin-4-yl)propanoate has shown promise as a scaffold for developing new therapeutic agents. Its derivatives have been investigated for their potential as inhibitors of the NLRP3 inflammasome, which plays a crucial role in inflammatory diseases. Studies indicate that modifications to this compound can enhance its efficacy in reducing IL-1β release and pyroptotic cell death in macrophages, making it a candidate for anti-inflammatory drug development .

Targeted Protein Degradation

The compound is also being explored in the field of PROTAC (Proteolysis Targeting Chimera) technology, which aims to selectively degrade target proteins within cells. The piperidine moiety provides a rigid linker that can facilitate the design of bifunctional molecules capable of recruiting E3 ligases to target proteins for degradation . This application highlights its potential in treating diseases where protein overexpression contributes to pathology.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of various complex molecules. Its ability to undergo further functionalization allows chemists to create diverse chemical entities with potential biological activity. For example, it can be transformed into more complex piperidine derivatives through nucleophilic substitution reactions or coupling reactions with other electrophiles .

Case Study: NLRP3 Inhibitors

A study focused on synthesizing a series of benzo[d]imidazole derivatives based on this compound demonstrated its utility in developing NLRP3 inhibitors. The synthesized compounds were evaluated for their ability to inhibit ATPase activity of the NLRP3 protein and reduce pyroptosis in THP-1 cells. The results indicated a significant decrease in pyroptotic cell death when treated with these compounds, suggesting that modifications to the tert-butyl ester could lead to more potent inhibitors .

Case Study: PROTAC Development

Research into PROTACs utilizing this compound revealed its effectiveness as a linker component. The study highlighted how variations in the piperidine structure could influence binding affinity and selectivity towards target proteins, paving the way for more effective therapeutic strategies against cancer and other diseases driven by aberrant protein levels .

Mechanism of Action

The mechanism of action of tert-butyl 3-(piperidin-4-yl)propanoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and function. The piperidine ring and tert-butyl ester group contribute to its binding affinity and specificity.

Comparison with Similar Compounds

tert-Butyl 4-(3-oxo-3-(phenylamino)propyl)piperidine-1-carboxylate (3x)

- Structure: Piperidine-1-carboxylate with a phenylaminopropanoyl substituent .

- Key Differences: The ester group is part of the piperidine ring (1-carboxylate) rather than a propanoate side chain.

- Applications : Likely used in targeted drug synthesis due to its amide functionality.

tert-Butyl 2-(piperidin-4-yl)acetate oxalate (QC-8966)

- Structure: Acetate ester (two-carbon chain) instead of propanoate, with an oxalate counterion .

- Oxalate salt form improves crystallinity for purification.

- Applications : Suitable for reactions requiring milder ester hydrolysis conditions.

tert-Butyl 3-[4-(piperidin-4-yl)piperazin-1-yl]propanoate

Methyl 3-(4-fluorophenyl)-3-(piperidin-4-yl)propanoate

- Structure: Methyl ester with a fluorophenyl substituent on the propanoate chain .

- Key Differences :

- Fluorine increases lipophilicity, improving blood-brain barrier penetration.

- Methyl ester is less sterically hindered, enabling faster hydrolysis than tert-butyl.

- Applications: Potential central nervous system (CNS) drug candidate due to fluorinated aromatic group.

tert-Butyl 4-(methyl(piperidin-4-yl)amino)piperidine-1-carboxylate

- Structure: Methylamino group on piperidine and a second piperidine ring .

- Key Differences: Methylamino substitution offers a site for further functionalization (e.g., alkylation). Dual piperidine rings may enhance conformational rigidity in receptor binding.

- Applications : Versatile building block in kinase inhibitor synthesis.

Comparative Analysis Table

Research Findings and Trends

- Synthetic Utility : The tert-butyl ester group in the parent compound and analogs is prized for acid-stable protection, enabling stepwise synthesis of complex molecules .

- Biological Relevance : Fluorinated derivatives (e.g., ) show promise in CNS therapeutics due to enhanced bioavailability .

- Safety Profile : Brominated analogs (e.g., ) exhibit higher reactivity hazards compared to the parent compound, necessitating specialized handling .

Biological Activity

Tert-butyl 3-(piperidin-4-yl)propanoate is an organic compound characterized by a tert-butyl ester derived from 3-(piperidin-4-yl)propanoic acid. Its molecular formula is C₁₃H₁₉N₁O₂. This compound is notable for its potential applications in medicinal chemistry, largely due to the biological activities associated with piperidine derivatives.

Chemical Structure and Synthesis

The compound features a piperidine ring, a six-membered nitrogen-containing heterocycle, which is known for its diverse biological activities. The synthesis of this compound typically involves the esterification of 3-(piperidin-4-yl)propanoic acid with tert-butanol, often catalyzed by acidic conditions or coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). This method allows for high yields and purity of the desired compound.

Biological Activity

Research indicates that compounds containing the piperidine structure exhibit a range of biological activities, including:

- Analgesic Effects : Piperidine derivatives have been studied for their pain-relieving properties.

- Anti-inflammatory Properties : These compounds can modulate inflammatory pathways, potentially reducing inflammation in various conditions.

- Neuroprotective Effects : Some studies suggest that piperidine derivatives may protect neuronal cells from damage.

This compound may interact with various biological targets such as receptors involved in inflammatory responses or apoptosis pathways. Understanding these interactions is crucial for elucidating its pharmacological profile and therapeutic potential.

Case Studies and Research Findings

- Inflammation Modulation : In vitro studies have shown that piperidine derivatives can inhibit cytokine release and modulate pyroptotic cell death, indicating their potential in treating inflammatory diseases.

- Antibacterial Properties : The compound has also been included in research related to antibacterial agents, highlighting its potential effectiveness against resistant bacterial strains.

- Pharmacological Screening : A study focusing on the type III secretion system (T3SS) in Gram-negative bacteria demonstrated that certain piperidine derivatives could inhibit T3SS activity, suggesting a role in combating bacterial virulence factors .

Comparative Analysis with Similar Compounds

A comparison table of similar compounds provides insight into how this compound stands out due to its specific functional groups:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 3-(4-Oxopiperidin-1-yl)propanoate | Similar ester and piperidine structure | Methyl instead of tert-butyl group |

| tert-butyl 3-(4-oxopiperidin-1-yl)propanoate | Contains an oxo group | Potentially different reactivity |

| tert-butyl (2-Oxopiperidin-3-Yl)carbamate | Contains a carbamate instead of an ester | Different functional group influencing reactivity |

This table illustrates how structural variations impact the biological activity and reactivity of these compounds.

Q & A

Basic: What are the critical steps for synthesizing tert-butyl 3-(piperidin-4-yl)propanoate with high purity?

Methodological Answer:

The synthesis involves multi-step reactions, including nucleophilic substitution and protective group strategies. Key steps include:

- Step 1: Reaction of tert-butyl prop-2-enoate with NaH and 2-[2-(2-hydroxyethoxy)ethoxy]ethanol in THF, followed by purification via silica gel column chromatography to isolate intermediates .

- Step 2: Subsequent coupling with reagents like triethylamine and trichloroethyl chloride in dichloromethane, followed by repeated column chromatography to achieve >95% purity .

- Optimization Tip: Monitor reaction progress using TLC and adjust solvent polarity during chromatography to resolve co-eluting impurities.

Basic: How should researchers handle this compound to ensure safety?

Methodological Answer:

- Hazard Classification: The compound exhibits acute toxicity (Category 4 for oral, dermal, and inhalation exposure) .

- Protective Measures: Use respiratory protection (FFP2 masks), nitrile gloves, and eye/face shields. Ensure access to emergency eyewash stations and washing facilities .

- Storage: Store in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation.

Advanced: How can structural inconsistencies in synthesized batches be resolved?

Methodological Answer:

- Analytical Triangulation: Combine NMR (¹H/¹³C), HPLC-MS, and IR spectroscopy to confirm structural integrity. For example, the InChI key

PAPJULZEPRQBDR-UHFFFAOYSA-N(PubChem) provides a reference for validating stereochemistry . - Case Study: If unexpected peaks appear in NMR, compare with computational predictions (e.g., using ChemDraw or Gaussian) to identify byproducts like unreacted intermediates or deprotected analogs.

Advanced: What strategies optimize this compound for PROTAC development?

Methodological Answer:

- Functionalization: Introduce substituents (e.g., fluorinated groups) at the piperidine nitrogen to enhance proteasome-targeting chimeras (PROTACs) binding. Evidence shows similar tert-butyl piperidine derivatives act as ligands for E3 ligases .

- Biological Testing: Use SPR (Surface Plasmon Resonance) to measure binding affinity to ubiquitin ligases (e.g., VHL or CRBN), and validate degradation efficiency via Western blotting in cell lines.

Advanced: How can computational modeling predict the reactivity of this compound in drug design?

Methodological Answer:

- Docking Simulations: Utilize AutoDock Vina or Schrödinger Suite to model interactions between the piperidine moiety and target proteins (e.g., GPCRs or kinases). The SMILES string

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC(=CC=C2)[N+](=O)[O-]aids in generating 3D conformers . - MD Simulations: Run 100-ns molecular dynamics simulations (e.g., GROMACS) to assess stability of the tert-butyl group in hydrophobic binding pockets.

Basic: What analytical methods validate purity and identity?

Methodological Answer:

- Chromatography: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Mass Spectrometry: High-resolution ESI-MS can detect molecular ion peaks at m/z 282.42 (calculated for C₁₆H₃₀N₂O₂) .

- Impurity Profiling: Compare retention times with spiked standards (e.g., tert-butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate) to identify process-related impurities .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

- Meta-Analysis: Cross-reference PubChem BioAssay data with in-house results. For example, discrepancies in cytotoxicity (IC₅₀) may arise from cell line variability (e.g., HEK293 vs. HeLa) .

- Dose-Response Validation: Repeat assays using standardized protocols (e.g., CellTiter-Glo®) and include positive controls (e.g., doxorubicin) to calibrate potency measurements.

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Degradation Pathways: The ester group in tert-butyl derivatives is prone to hydrolysis. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life .

- Stabilization: Lyophilize the compound or store in anhydrous DMSO at -20°C. Avoid repeated freeze-thaw cycles.

Advanced: Can this compound serve as a precursor for radiopharmaceuticals?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.